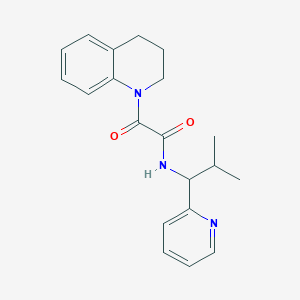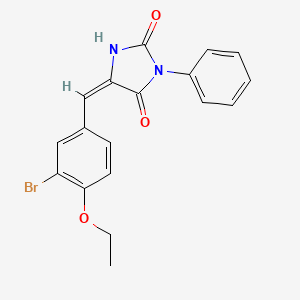![molecular formula C15H15N3O3 B5375495 methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5375495.png)
methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate, also known as MPPA, is a chemical compound that has been widely used in scientific research due to its unique properties. MPPA belongs to the class of benzamides, which are known for their potential therapeutic applications.
作用機序
Methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate inhibits the activity of PARP by binding to its catalytic domain, which prevents the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death. methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate also inhibits the activity of CK2 by binding to its ATP-binding site, which prevents the enzyme from phosphorylating its substrates.
Biochemical and Physiological Effects:
methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has been shown to inhibit the growth of various tumor xenografts in mice. However, methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has also been shown to have toxic effects on normal cells, which limits its potential as a therapeutic agent.
実験室実験の利点と制限
Methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate is a useful tool for studying the function of PARP and CK2 in vitro and in vivo. It is relatively easy to synthesize and is commercially available. However, methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has limited solubility in water, which can make it difficult to use in certain experiments. In addition, methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has been shown to have off-target effects, which can complicate data interpretation.
将来の方向性
There are several potential future directions for the study of methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate. Another area of interest is the study of the role of CK2 in cancer and other diseases. Finally, the use of methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate as a tool for studying other proteins and cellular processes is an area of potential future research.
合成法
The synthesis of methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate involves the reaction of 4-pyridinylmethylamine with methyl 2-amino-3-nitrobenzoate, followed by the reduction of the nitro group to an amino group. The final step involves the reaction of the resulting amine with 2,4-dimethoxybenzoyl chloride to obtain methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate.
科学的研究の応用
Methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has been extensively used in scientific research as a tool for studying the function of various proteins. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has also been used to study the function of the protein kinase CK2, which plays a role in various cellular processes, including cell growth and differentiation.
特性
IUPAC Name |
methyl 2-(pyridin-4-ylmethylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-14(19)12-4-2-3-5-13(12)18-15(20)17-10-11-6-8-16-9-7-11/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLIKNRZYGMQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5375428.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B5375435.png)
![ethyl 2-(2-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5375451.png)
![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5375463.png)
![ethyl 2-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5375464.png)
![5-{4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5375466.png)
![5-{2-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5375468.png)
![4-(1H-pyrazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5375476.png)
![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5375478.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide](/img/structure/B5375486.png)
![1-[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyrazin-2-ylmethyl)methanamine](/img/structure/B5375487.png)


